2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol
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Overview
Description
2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol is an organic compound with the molecular formula C12H19NO It is a derivative of phenylethanol, where the phenyl group is substituted with a butan-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol typically involves the reaction of 4-aminophenylethanol with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of 2-{4-[(Butan-2-yl)amino]phenyl}ethanone.
Reduction: Formation of 2-{4-[(Butan-2-yl)amino]phenyl}ethanamine.
Substitution: Formation of various substituted phenylethanol derivatives depending on the substituent introduced.
Scientific Research Applications
2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-{4-[(Butan-2-yl)amino]phenyl}ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-{4-[(Butan-2-yl)amino]phenyl}ethanol: Similar structure but with a different alkyl group attached to the amino group.
Uniqueness
2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[4-(butan-2-ylamino)phenyl]ethanol |
InChI |
InChI=1S/C12H19NO/c1-3-10(2)13-12-6-4-11(5-7-12)8-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
XJKWCRQBPIXTHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
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